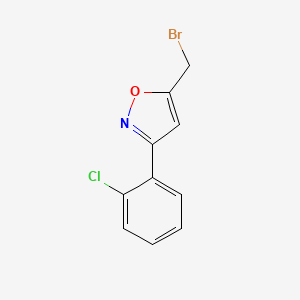

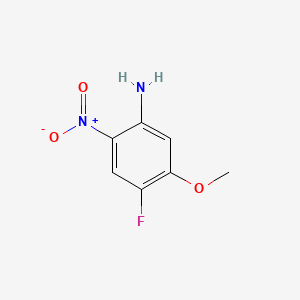

4-Fluoro-5-methoxy-2-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

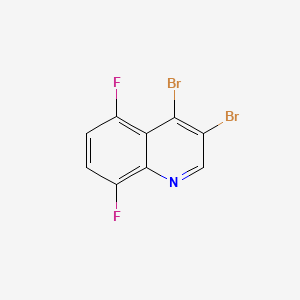

4-Fluoro-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the fourth position, a methoxy group at the fifth position, and a nitro group at the second position. This compound is a solid, typically appearing as a light yellow to brown powder . It is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .

Wirkmechanismus

Target of Action

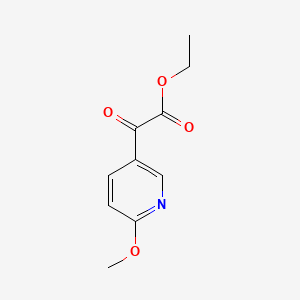

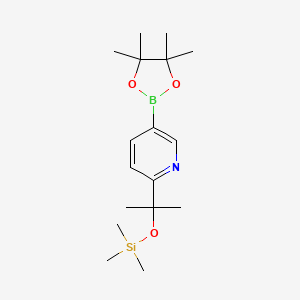

It is known to play a crucial role in the synthesis of mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that sends signals in cells and is involved in directing cell growth .

Mode of Action

It is known to serve as a key intermediate compound in the synthesis of mereletinib . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical reactions involved in this synthesis.

Biochemical Pathways

Given its role in the synthesis of mereletinib , it can be inferred that it may be involved in the pathways related to the regulation of BRAFV600E kinase .

Result of Action

Given its role in the synthesis of mereletinib , it can be inferred that it may contribute to the inhibition of mutant BRAFV600E kinase , potentially affecting cell growth.

It is clear, however, that the compound plays a significant role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase .

Biochemische Analyse

Biochemical Properties

4-Fluoro-5-methoxy-2-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions . It possesses both electron-donating and electron-withdrawing groups, which make it a versatile compound for applications in organic synthesis and medicinal chemistry .

Cellular Effects

Prolonged or repeated exposure to this compound may have harmful effects on the respiratory system, liver, and kidneys

Molecular Mechanism

It is known that it can undergo various types of reactions, including substitution and reduction reactions

Vorbereitungsmethoden

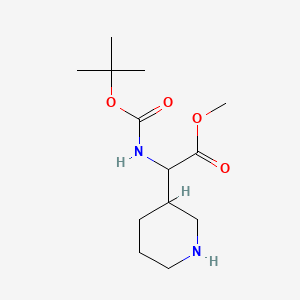

The synthesis of 4-Fluoro-5-methoxy-2-nitroaniline involves several steps:

Nitration of 4-Fluoro-2-methoxyaniline: The starting material, 4-Fluoro-2-methoxyaniline, is dissolved in dichloromethane and cooled with ice. Concentrated sulfuric acid is added dropwise, followed by concentrated nitric acid. The mixture is stirred under ice-cooling conditions for several hours.

Industrial Production: Industrially, the process involves protecting the amino group of 4-Fluoro-2-methoxyaniline, followed by nitration and subsequent deprotection to yield this compound.

Analyse Chemischer Reaktionen

4-Fluoro-5-methoxy-2-nitroaniline undergoes various chemical reactions:

Substitution Reactions: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound can undergo nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite.

Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

Common reagents used in these reactions include sulfuric acid, nitric acid, sodium bicarbonate, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-5-methoxy-2-nitroaniline is primarily used as an intermediate in the synthesis of pharmaceutical compounds. One notable application is in the preparation of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase, which is being developed for cancer treatment . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-5-methoxy-2-nitroaniline can be compared with other similar compounds such as:

4-Fluoro-2-methoxy-5-nitrobenzaldehyde: This compound has a similar structure but with an aldehyde group instead of an amino group.

2-Amino-5-fluoro-4-nitroanisole: This compound has a similar structure but with the methoxy group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in pharmaceutical synthesis .

Eigenschaften

IUPAC Name |

4-fluoro-5-methoxy-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMLKSWJWIKLPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682000 |

Source

|

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125163-12-4 |

Source

|

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)

![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosph](/img/new.no-structure.jpg)

![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)